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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-indazole

CAS No.: 1209268-02-9

Cat. No.: B577678 Get Quote

A Privileged Scaffold for Kinase Inhibition and CNS
Therapeutics
Executive Summary
5-Chloro-1-methyl-1H-indazole (CAS: 698-26-0) represents a critical pharmacophore in

modern drug discovery, serving as a bioisostere for the indole nucleus. Its utility is driven by the

electronic modulation provided by the C5-chlorine atom and the steric definition of the N1-

methyl group, which locks the tautomeric equilibrium. This guide provides a definitive technical

analysis of its physicochemical properties, regioselective synthesis, and downstream

functionalization strategies, specifically addressing the challenge of N1 vs. N2 isomerism.

Physicochemical & Structural Profile[1]
The indazole core is an aromatic system with 10 ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

-electrons.[1] Unlike indole, the presence of the extra nitrogen atom lowers the energy of the
HOMO, making the ring less susceptible to oxidative degradation but sufficiently reactive for
electrophilic substitution.
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Property Value / Description Note

Molecular Formula

C

H

ClN

Molecular Weight 166.61 g/mol

Appearance
Off-white to pale yellow

crystalline solid

Melting Point
119–120 °C (Parent 5-Cl-

indazole)

N-methylation typically lowers

MP slightly; derivatives vary.

pKa (Parent) ~13.8 (NH acidity)

1-Methylation removes this

acidity, acting as a neutral

lipophilic cap.

LogP (Predicted) ~2.8
Higher lipophilicity than parent

indazole due to methyl cap.

Electronic Effect
C5-Cl:

= +0.23

Deactivates the benzene ring;

activates C3-H acidity slightly.

Synthesis & Regioselectivity: The N1 vs. N2
Challenge
The most critical synthetic challenge is controlling the alkylation of 5-chloroindazole. The

indazole anion is an ambident nucleophile. Alkylation can occur at N1 (thermodynamic product)

or N2 (kinetic product).[2]

Mechanism of Regioselectivity
Thermodynamic Control (N1): The N1-isomer preserves the benzenoid structure of the

carbocycle, retaining higher aromatic stabilization energy (approx. 2.3–3.6 kcal/mol more

stable than N2).
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Kinetic Control (N2): The N2 lone pair is often more accessible and nucleophilic in the

neutral state or in specific solvent-separated ion pairs, leading to the quinonoid-like N2-

isomer.

Visualization: Methylation Pathways
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Caption: Divergent methylation pathways. N1-alkylation restores full aromaticity (benzenoid),

while N2-alkylation results in a less stable quinonoid system.

Optimized Protocol: Regioselective Synthesis of N1-
Isomer
To maximize the N1-isomer, thermodynamic conditions are preferred.

Reagents: 5-Chloroindazole (1.0 eq), Cs

CO

(2.0 eq), MeI (1.2 eq).

Solvent: DMF or CH

CN (Polar aprotic solvents stabilize the transition state leading to the thermodynamic
product).

Procedure:
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Dissolve 5-chloroindazole in DMF (0.5 M).

Add Cs

CO

and stir at RT for 30 min to ensure deprotonation.

Add MeI dropwise.

Critical Step: Heat to 60–80°C. Thermal energy helps overcome the activation barrier for

the thermodynamic N1 product and allows equilibration if reversible pathways exist.

Purification: The isomers have distinct R

values. N1 is typically less polar (higher R

) than N2 in EtOAc/Hexane systems due to the lack of a "pyridone-like" dipole character
found in the N2 isomer.

Structural Characterization (NMR Validation)
Distinguishing the N1 and N2 isomers is a common pitfall. Do not rely solely on chemical shift

prediction. Use Nuclear Overhauser Effect (NOE) spectroscopy for definitive proof.

Diagnostic NMR Signals (400 MHz, CDCl )
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Feature
N1-Methyl Isomer
(Target)

N2-Methyl Isomer
(Impurity)

Mechanistic
Reason

N-Me Shift ~4.00 – 4.05 ppm ~4.15 – 4.25 ppm

N2 is more electron-

deficient (quinonoid

contribution),

deshielding the methyl

protons.

C3-H Shift ~7.95 – 8.05 ppm ~7.80 – 8.30 ppm

Highly dependent on

solvent, but usually

distinct.

NOE Contact
Me

C7-H

Me

C3-H

Definitive Proof. N1-

Me is spatially close to

the benzene ring

proton (C7). N2-Me is

close to the pyrazole

proton (C3).

Chemical Reactivity & Functionalization[3][6][7]
Once synthesized, 5-chloro-1-methyl-1H-indazole offers two primary vectors for

diversification: C3-functionalization (via lithiation) and C5-functionalization (via cross-coupling).

Diagram: Functionalization Logic
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C3 Position (Nucleophilic/Acidic) C5 Position (Electrophilic)

5-Chloro-1-methyl-1H-indazole

1. n-BuLi, THF, -78°C
(C3-Lithiation)

Direct Deprotonation

Pd(0) / Ligand (XPhos)
Suzuki/Buchwald

Oxidative Addition

2. Electrophile (E+)
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Click to download full resolution via product page

Caption: Orthogonal reactivity profiles. C3 is accessed via base-mediated C-H activation; C5 is

accessed via transition-metal catalysis.

Protocol 1: C3-Lithiation (C-H Activation)
The N1-methyl group prevents deprotonation at nitrogen, directing the strong base to the C3-H,

which is the most acidic proton remaining (pKa ~30-35).

Setup: Flame-dried glassware, Argon atmosphere.

Reagents: Substrate (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), THF (anhydrous).

Execution:

Cool substrate in THF to -78°C.

Add n-BuLi dropwise. The solution often turns yellow/orange (lithio-species).
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Stir for 30–60 min at -78°C.

Quench with electrophile (e.g., Iodine for 3-iodo intermediate, or DMF for 3-formyl).

Note: The C5-Cl is relatively stable to n-BuLi at -78°C, but allowing the temperature to rise

may trigger lithium-halogen exchange (benzyne formation), leading to degradation.

Protocol 2: C5-Suzuki Coupling
The C5-chloride is an aryl chloride, which is less reactive than bromide or iodide. Standard

Pd(PPh

)

often fails.

Catalyst System: Use Pd

(dba)

with electron-rich, bulky phosphine ligands like XPhos or SPhos to facilitate oxidative
addition into the C-Cl bond.

Base: K

PO

or Cs

CO

(anhydrous).

Solvent: 1,4-Dioxane or Toluene/Water mixtures at 100°C.
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General Properties: PubChem Compound Summary for CID 69681 (5-Chloro-1H-indazole).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://caribjscitech.com/index.php/cjst/article/download/217/171
https://pubmed.ncbi.nlm.nih.gov/16557314/
https://www.benchchem.com/product/b577678?utm_src=pdf-custom-synthesis
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.researchgate.net/publication/316189912_Regioselective_methylation_of_indazoles_using_methyl_222-trichloromethylacetimidate
https://pubmed.ncbi.nlm.nih.gov/16557314/
https://pubmed.ncbi.nlm.nih.gov/16557314/
https://www.benchchem.com/product/b577678#5-chloro-1-methyl-1h-indazole-chemical-properties
https://www.benchchem.com/product/b577678#5-chloro-1-methyl-1h-indazole-chemical-properties
https://www.benchchem.com/product/b577678#5-chloro-1-methyl-1h-indazole-chemical-properties
https://www.benchchem.com/product/b577678#5-chloro-1-methyl-1h-indazole-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b577678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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